molecular formula C20H13Cl4N3 B11100062 4-[Benzyl(2-chlorobenzyl)amino]-2,5,6-trichloropyridine-3-carbonitrile

4-[Benzyl(2-chlorobenzyl)amino]-2,5,6-trichloropyridine-3-carbonitrile

Cat. No.: B11100062
M. Wt: 437.1 g/mol
InChI Key: WQAQALIZGBRQGF-UHFFFAOYSA-N
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Description

4-[BENZYL(2-CHLOROBENZYL)AMINO]-2,5,6-TRICHLORO-3-PYRIDYL CYANIDE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[BENZYL(2-CHLOROBENZYL)AMINO]-2,5,6-TRICHLORO-3-PYRIDYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with 2,5,6-trichloro-3-pyridinecarbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[BENZYL(2-CHLOROBENZYL)AMINO]-2,5,6-TRICHLORO-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-[BENZYL(2-CHLOROBENZYL)AMINO]-2,5,6-TRICHLORO-3-PYRIDYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[BENZYL(2-CHLOROBENZYL)AMINO]-2,5,6-TRICHLORO-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5,6-Trichloro-3-pyridinecarbonitrile: Shares the pyridine and cyanide groups but lacks the benzylamino substituents.

    2-Chlorobenzylamine: Contains the benzylamino group but lacks the pyridine and cyanide components.

Uniqueness

4-[BENZYL(2-CHLOROBENZYL)AMINO]-2,5,6-TRICHLORO-3-PYRIDYL CYANIDE is unique due to its combination of multiple chlorine atoms, a cyanide group, and benzylamino substituents. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

Molecular Formula

C20H13Cl4N3

Molecular Weight

437.1 g/mol

IUPAC Name

4-[benzyl-[(2-chlorophenyl)methyl]amino]-2,5,6-trichloropyridine-3-carbonitrile

InChI

InChI=1S/C20H13Cl4N3/c21-16-9-5-4-8-14(16)12-27(11-13-6-2-1-3-7-13)18-15(10-25)19(23)26-20(24)17(18)22/h1-9H,11-12H2

InChI Key

WQAQALIZGBRQGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2Cl)C3=C(C(=NC(=C3Cl)Cl)Cl)C#N

Origin of Product

United States

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